molecular formula C17H20N4O2S B2753140 1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377059-27-3

1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2753140
CAS No.: 377059-27-3
M. Wt: 344.43
InChI Key: ZYOGWBUBJOIKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

  • 1,3-dimethyl groups at the N1 and N3 positions.
  • Methylthio (SCH₃) group at the C8 position, influencing electronic properties and metabolic stability.

Properties

IUPAC Name

1,3-dimethyl-8-methylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-19-14-13(15(22)20(2)17(19)23)21(16(18-14)24-3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOGWBUBJOIKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, methylation, and thiolation reactions. Common reagents used in these reactions include alkyl halides, methylating agents like methyl iodide, and thiolating agents such as thiourea.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The process would likely include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the purine core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at the C8 Position

The C8 substituent significantly impacts biological activity, solubility, and reactivity. Below are key comparisons:

Compound Name C8 Substituent Key Properties/Applications Yield/Synthesis Notes References
Target Compound Methylthio (SCH₃) Hypothesized metabolic stability Not reported
7-Ethyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6-dione Methylthio (SCH₃) Intermediate for sulfonyl derivatives; necroptosis inhibitor precursor 19.2% yield (NaSCH₃ reaction)
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6-dione Bromo (Br) Precursor for nucleophilic substitution Synthesized for SAR studies
8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6-dione 3,4-Dimethoxyphenyl Enhanced π-π interactions (anticancer potential) Discontinued commercial availability
8-Hydrazinyl-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6-dione Hydrazinyl (NHNH₂) Versatile intermediate for functionalization Confirmed by NMR and MS

Key Observations :

  • Methylthio vs. Bromo : The methylthio group (as in ) enhances nucleophilic displacement reactivity compared to bromo, enabling sulfonyl derivative synthesis (e.g., 8-(methylsulfonyl) analogs with 73% yield) .
  • Aryl vs. Alkyl Groups : Aryl substituents (e.g., 3,4-dimethoxyphenyl in ) improve binding to hydrophobic pockets in enzymes, whereas alkyl/alkynyl groups (e.g., but-2-yn-1-yl in linagliptin intermediates) enhance metabolic stability .

Substituent Variations at the N7 Position

The N7 substituent modulates steric bulk and pharmacophore interactions:

Compound Name N7 Substituent Key Properties/Applications Notes References
Target Compound 3-Phenylpropyl Increased lipophilicity Comparable to antidiabetic drug intermediates
7-(But-2-yn-1-yl)-1,3-dimethyl-8-bromo-1H-purine-2,6-dione But-2-yn-1-yl Linagliptin intermediate (DPP-4 inhibitor) 76–83% yield in condensation steps
7-(2-Hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-hydrazinyl-1H-purine-2,6-dione 2-Hydroxy-3-phenoxypropyl Trypanothione synthetase inhibitor (antiparasitic) IC₅₀ = 1.2 µM against T. cruzi
7-Benzyl-1,3-dimethyl-8-(piperidin-4-yloxy)-1H-purine-2,6-dione Benzyl ALDH inhibitor (NCT-501 analog) Used in cyclopropanecarbonylation

Key Observations :

  • 3-Phenylpropyl vs. But-2-yn-1-yl : The 3-phenylpropyl group in the target compound may enhance CNS penetration due to higher logP compared to the butynyl group in linagliptin intermediates .
  • Hydrophilic vs. Hydrophobic Groups: Hydrophilic substituents (e.g., 2-hydroxy-3-phenoxypropyl in ) improve solubility but reduce membrane permeability .

Key Insights :

  • 3-Phenylpropyl increases clogP, which may limit aqueous solubility but enhance target binding in hydrophobic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.